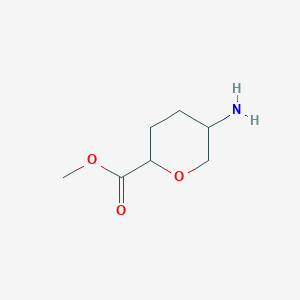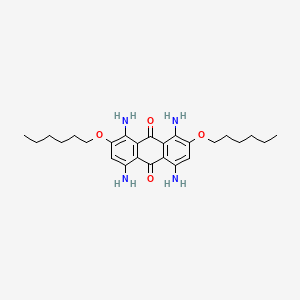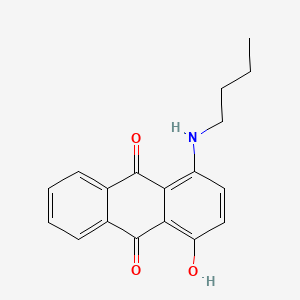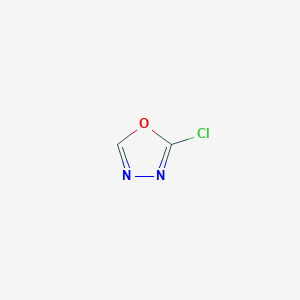
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of both an amino and a chloro group in the molecule suggests that it could serve as a versatile building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis protocols that ensure high yields and cost-effectiveness. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the synthesis process, allowing for the production of significant quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for Boc deprotection, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with trifluoroacetic acid yields the free amine, while substitution of the chloro group with a nucleophile results in the formation of a new carbon-nucleophile bond .
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used to modify amino acid sequences in proteomics and enzymology studies.
Industry: The compound is utilized in the production of chiral molecules and other specialized chemicals.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate involves the protection of the amino group with the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Uniqueness
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate is unique due to the presence of both a Boc-protected amino group and a chloro group, which provides versatility in chemical synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H18ClNO4 |
|---|---|
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
methyl (2S)-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
InChI-Schlüssel |
YOUNGZLTNAXINR-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCl)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


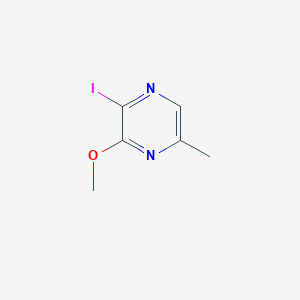
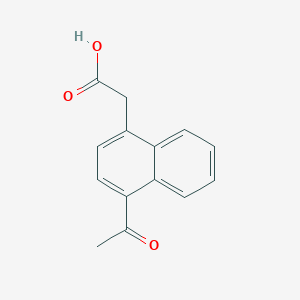
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)

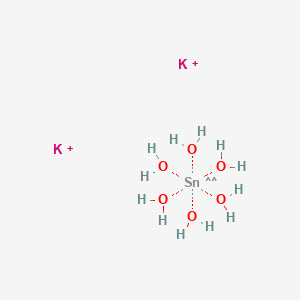
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

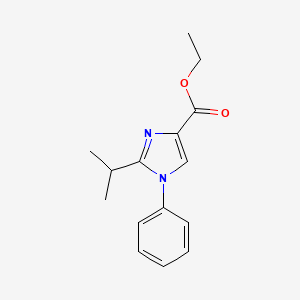
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
